N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide is a complex organic compound that features a thiazolidine ring, an indole moiety, and a carboxamide group
Properties
Molecular Formula |
C21H23N3O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-15(2)23-14-19(18-6-3-4-7-20(18)23)21(25)22-16-8-10-17(11-9-16)24-12-5-13-28(24,26)27/h3-4,6-11,14-15H,5,12-13H2,1-2H3,(H,22,25) |
InChI Key |
NDMVIKIRMRSGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, which can be achieved through the reaction of an amine with a thioamide under acidic conditions. The indole moiety can be synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde. The final step involves coupling the thiazolidine and indole intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize waste and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits various biological activities, which can be categorized as follows:
Antimicrobial Activity
Research has shown that derivatives of compounds containing thiazolidine and indole structures can possess significant antimicrobial properties. The presence of the thiazolidine ring may enhance the efficacy against various bacterial strains.
Anticancer Potential
The unique structural features of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide suggest potential anticancer activity. Studies involving molecular docking and cytotoxicity assays against cancer cell lines (e.g., MCF-7, HCT116) have indicated promising results.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Significant cytotoxicity in various cancer cell lines |
Case Studies
Several case studies have explored the applications of similar compounds with thiazolidine and indole structures:
Case Study 1: Antimicrobial Evaluation
A study synthesized derivatives similar to this compound and tested them against common pathogens. Results demonstrated a broad spectrum of activity, particularly against resistant strains.
Case Study 2: Anticancer Activity
In another investigation, a series of indole-based compounds were tested for their cytotoxic effects on human cancer cells. The results indicated that modifications to the thiazolidine component significantly influenced the anticancer activity, suggesting a structure–activity relationship that could be exploited in drug design.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The indole moiety can also participate in various binding interactions, contributing to the overall biological activity of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring and may have similar biological activities.
Indole derivatives: Compounds with an indole moiety can have similar chemical reactivity and biological properties.
Carboxamide derivatives: These compounds share the amide functional group and may have similar pharmacological profiles.
Uniqueness
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide is unique due to the combination of its structural features, which allows it to interact with a wide range of molecular targets
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse biological properties, including anticancer and antimicrobial effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C19H23N3O5S
- Molecular Weight : 401.5 g/mol
Structural Features
The compound contains:
- A thiazolidine moiety, which contributes to its biological activity.
- An indole ring that is often associated with various pharmacological properties.
Structural Representation
| Feature | Description |
|---|---|
| Thiazolidine Ring | Contributes to the compound's reactivity |
| Indole Ring | Linked to multiple biological activities |
| Dioxido Group | Enhances potential reactivity |
Anticancer Properties
Recent studies have indicated that compounds containing thiazolidine and indole rings exhibit significant anticancer activity. The presence of the dioxido functionality in the thiazolidine ring enhances this activity by promoting interactions with cellular targets.
Case Studies
- Compound Screening : A study screened various compounds including derivatives of thiazolidine for anticancer efficacy against different cell lines. The results showed promising cytotoxic effects, particularly in human glioblastoma U251 and melanoma WM793 cells, suggesting that modifications in the structure can lead to enhanced potency .
- Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with proteins primarily through hydrophobic contacts, indicating a specific binding mechanism that may be crucial for its anticancer effects .
Antimicrobial Activity
The thiazolidine derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains.
Comparative Analysis of Antimicrobial Activity
| Compound Name | Activity Type | IC50 (µg/mL) |
|---|---|---|
| 4-Thiazolidinone derivatives | Antimicrobial | 10 - 30 |
| Indole-linked thiazoles | Anticancer | < 10 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the phenyl and thiazolidine rings significantly influence the biological activity of these compounds. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
